molecular formula C10H10FNO B11911715 7-Fluoro-3,4-dihydronaphthalen-1(2H)-one oxime

7-Fluoro-3,4-dihydronaphthalen-1(2H)-one oxime

Cat. No.: B11911715
M. Wt: 179.19 g/mol
InChI Key: WLXMXKLRJKHSLJ-BENRWUELSA-N
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Description

7-Fluoro-3,4-dihydronaphthalen-1(2H)-one oxime is a chemical compound that belongs to the class of naphthalenone oximes. These compounds are known for their diverse applications in organic synthesis and potential biological activities. The presence of a fluorine atom and an oxime group in its structure suggests that it might exhibit unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-3,4-dihydronaphthalen-1(2H)-one oxime typically involves the following steps:

    Fluorination: Introduction of the fluorine atom into the naphthalenone structure.

    Oxime Formation: Conversion of the ketone group to an oxime.

A common synthetic route might involve the reaction of 7-fluoro-3,4-dihydronaphthalen-1(2H)-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is typically carried out in an aqueous or alcoholic medium under reflux conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-3,4-dihydronaphthalen-1(2H)-one oxime can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding nitroso or nitro compounds.

    Reduction: Reduction of the oxime group to an amine.

    Substitution: Nucleophilic substitution reactions at the fluorine atom.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitroso derivatives, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in the development of bioactive molecules.

    Medicine: Investigated for its pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Fluoro-3,4-dihydronaphthalen-1(2H)-one oxime would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom could enhance its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    7-Fluoro-3,4-dihydronaphthalen-1(2H)-one: Lacks the oxime group.

    3,4-Dihydronaphthalen-1(2H)-one oxime: Lacks the fluorine atom.

    7-Fluoro-3,4-dihydronaphthalen-1(2H)-one nitroso: Contains a nitroso group instead of an oxime.

Uniqueness

The combination of a fluorine atom and an oxime group in 7-Fluoro-3,4-dihydronaphthalen-1(2H)-one oxime makes it unique. This structural feature can influence its reactivity, stability, and biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C10H10FNO

Molecular Weight

179.19 g/mol

IUPAC Name

(NZ)-N-(7-fluoro-3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine

InChI

InChI=1S/C10H10FNO/c11-8-5-4-7-2-1-3-10(12-13)9(7)6-8/h4-6,13H,1-3H2/b12-10-

InChI Key

WLXMXKLRJKHSLJ-BENRWUELSA-N

Isomeric SMILES

C1CC2=C(C=C(C=C2)F)/C(=N\O)/C1

Canonical SMILES

C1CC2=C(C=C(C=C2)F)C(=NO)C1

Origin of Product

United States

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